molecular formula C12H11BrO2 B2893142 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980044-16-3

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2893142
CAS No.: 1980044-16-3
M. Wt: 267.122
InChI Key: FDAYGYNIBRICGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. One common method is the triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet research and commercial demands. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Reduction Products: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carbon dioxide and water.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity towards its targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. The rigid bicyclo[1.1.1]pentane core also imparts unique physical and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYGYNIBRICGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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